Methyl 6-methoxy-1H-indole-3-carboxylate
Overview
Description
Methyl 6-methoxy-1H-indole-3-carboxylate is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Mechanism of Action
Target of Action
Methyl 6-methoxy-1H-indole-3-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, causing changes that result in their various biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the replication of viruses, suggesting they may affect pathways involved in viral replication .
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities, suggesting they may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and mode of action. Given its potential antiviral activity, it may inhibit viral replication at the molecular level, leading to a decrease in viral load at the cellular level .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including Methyl 6-methoxy-1H-indole-3-carboxylate, are known to interact with multiple receptors, which makes them useful in developing new derivatives
Cellular Effects
Indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities These activities suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-methoxy-1H-indole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of indole-3-carboxylic acid with methanol in the presence of a coupling reagent such as N,N-dimethyl-N’-cyclohexylcarbodiimide under neutral conditions . Another method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Methyl 6-methoxy-1H-indole-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell biology and signaling pathways.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: The compound is utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 3-((dimethylamino)methyl)-6-methoxy-1H-indole-2-carboxylate
- Methyl indole-3-carboxylate
Uniqueness
Methyl 6-methoxy-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 6-methoxy-1H-indole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-3-4-8-9(11(13)15-2)6-12-10(8)5-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRYVSINLJPRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564033 | |
Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131424-27-6 | |
Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131424-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-methoxy-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20564033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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